rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis
CAS No.: 842121-54-4
Cat. No.: VC11518725
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 842121-54-4 |
|---|---|
| Molecular Formula | C11H16ClNO |
| Molecular Weight | 213.70 g/mol |
| IUPAC Name | (1R,2S)-2-phenoxycyclopentan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H/t10-,11+;/m1./s1 |
| Standard InChI Key | BGYSWNXGAPYEPB-DHXVBOOMSA-N |
| Isomeric SMILES | C1C[C@H]([C@H](C1)OC2=CC=CC=C2)N.Cl |
| Canonical SMILES | C1CC(C(C1)OC2=CC=CC=C2)N.Cl |
Introduction
rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis, is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. This compound features a unique cyclopentane structure with a phenoxy group attached at the second position and an amine group at the first position. Its molecular formula is often reported as C13H17ClN, indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms .
Synthesis and Modifications
The synthesis of rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride typically involves multiple steps aimed at modifying its structure to enhance biological activity or create derivatives with specific properties. These modifications are crucial for exploring its therapeutic potential.
Biological Activities and Potential Applications
Research indicates that rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride exhibits significant biological activities, particularly as a receptor modulator in neurotransmitter systems. It may influence serotonin and norepinephrine pathways, making it a candidate for further investigation in treating mood disorders and anxiety.
| Biological Activity | Potential Application |
|---|---|
| Receptor Modulation | Mood Disorders and Anxiety |
| Neurotransmitter Pathways | Serotonin and Norepinephrine |
Comparison with Similar Compounds
Several compounds share structural similarities with rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride but exhibit unique pharmacological profiles.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (1R,2S)-cis 1,2-dihydroxy-1,2-dihydronaphthalene | Naphthalene core with hydroxyl groups | Role in metabolic pathways |
| 2-methoxycyclopentan-1-amine | Methoxy group instead of phenoxy | Different pharmacological properties |
| 2-phenylcyclopentan-1-amine | Phenyl group directly attached to cyclopentane | Distinct receptor interactions |
| rac-sertraline hydrochloride | Contains dichlorophenyl moiety | Antidepressant via serotonin reuptake inhibition |
Safety and Handling
While specific safety data for rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis, is limited, compounds with similar structures often require careful handling due to potential toxicity and irritation risks. It is essential to follow standard laboratory safety protocols when handling this compound.
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